1,4,7,10-Tetraazacyclododecane sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

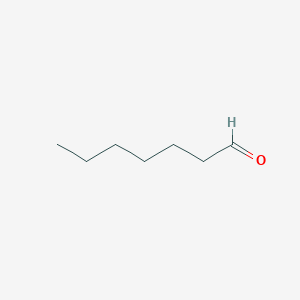

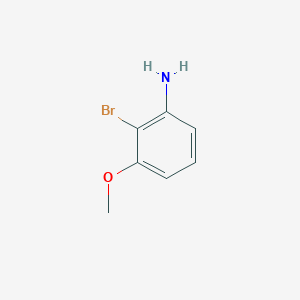

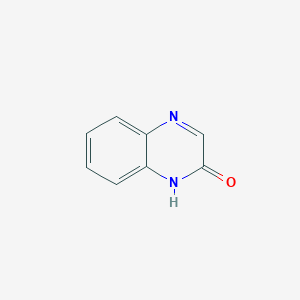

1,4,7,10-Tetraazacyclododecane sulfate, also known as Cyclen sulfate, is a compound with the molecular formula C8H24N4O8S2 . It is an azacycloalkane where the carbon atoms at positions 1, 4, 7, and 10 are replaced by nitrogen atoms . This compound is a precursor for the synthesis of macrocyclic chelating agents for metal ions, forming very stable complexes with such ions .

Synthesis Analysis

The synthesis of this compound is an alternative to the classical Richman-Atkins synthesis . The process involves a series of steps, including the preparation of the compound of formula (I), 1, 4, 7, 10-tetraazacyclododecane .Molecular Structure Analysis

The molecular structure of this compound is characterized by four nitrogen atoms replacing the carbon atoms at positions 1, 4, 7, and 10 in cyclododecane . The compound has a molecular weight of 368.4 g/mol .Chemical Reactions Analysis

This compound is used as a precursor for the synthesis of macrocyclic chelating agents for metal ions . These chelating agents form very stable complexes with metal ions, particularly paramagnetic metal ions like gadolinium .Physical And Chemical Properties Analysis

This compound has a molecular weight of 368.4 g/mol, a hydrogen bond donor count of 8, a hydrogen bond acceptor count of 12, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 368.10355608 g/mol, and it has a topological polar surface area of 214 Ų .科学的研究の応用

Magnetic Resonance Imaging Contrast Agent and pH Sensors : It is used as a magnetic resonance imaging (MRI) contrast agent and may assist in the development of ratiometric pH sensors based on iron(II) (Dorazio & Morrow, 2012).

Preparation of Macrocycle Ligands : The compound is useful for preparing macrocycle ligands like 4,10-bis(2′-hydroxyethyl)-1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecan (Dumont, Jacques, Qixiu, & Desreux, 1994).

Applications in Chemical Research : Its synthesized form has potential applications in chemical research (Sang-Ihn et al., 1993).

Intermediate for Metal Chelators : It is widely used as an intermediate in preparing medically important DO3A and DOTA metal chelators (Jagadish et al., 2011).

Promoting Transesterification and RNA Cleavage : 1,4,7,10-Tetrakis(2-hydroxyalkyl)-1,4,7,10-tetraazacyclododecane complexes can promote transesterification of phosphate ester or RNA cleavage (Chin & Morrow, 1994).

Water Proton T1 Relaxation Reagent : The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) tetra(glycinate) complex acts as an efficient water proton T1 relaxation reagent (Funk et al., 2016).

Catalytic and Luminescent Properties : 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis-(methylenephosphonic acid) compounds have shown catalytic and luminescent properties (Yang et al., 2008).

Coordination Chemistry : The ligand has been studied for its coordination chemistry with various metal ions, including lanthanides and transition metals, demonstrating diverse applications in fields like catalysis and luminescence.

Synthesis of Cyclen : Its synthesis using bis-imidazoline and 1,2-dibromoethane is efficient, yielding approximately 65% (Athey & Kiefer, 2002).

Pharmaceutical and Imaging Applications : DOTAZA complexes with pharmaceutically relevant metal ions like Gd3+, Eu3+, Y3+, In3+, and Na+ provide information for imaging applications and demonstrate potential for stable complexes (Kriemen et al., 2015).

Impact on Diagnostic Imaging : DOTA has significantly impacted diagnostic imaging by complexing various metal ions and being easily modified for different disease states (Stasiuk & Long, 2013).

Redox-Sensitive MRI Contrast Agents : DO3A derivatives have potential as redox-sensitive MRI contrast agents due to their small water-proton relaxivity values (Raghunand et al., 2010).

Targeted Imaging and Therapeutic Radiopharmaceuticals : DOTA-peptide conjugates are used in targeted imaging and therapeutic radiopharmaceuticals and MRI contrast agents (De Leon-Rodriguez & Kovács, 2008).

Microwave-Assisted Synthesis : Microwave technology significantly reduces reaction time and increases yield in its synthesis (Wang Yan-hui, 2007).

Complexing Properties with Metals : DO4S, DO3S, and DO3SAm exhibit remarkable complexing properties toward transition metals and lanthanides (Tosato et al., 2020).

Metal-Based Radiopharmaceutics and Imaging Agents : H4DOTA is a preeminent carrier of metal-based radiopharmaceutics and imaging contrast agents (Viola-Villegas & Doyle, 2009).

Fluorescent Chemosensor for pH and Metal Cations : It may be an effective fluorescent chemosensor for detecting pH and transition metal cations in aqueous solution (Shiraishi, Kohno, & Hirai, 2005).

作用機序

将来の方向性

1,4,7,10-Tetraazacyclododecane sulfate, due to its ability to form stable complexes with metal ions, has significant potential in the field of diagnostic imaging . Its use with the lanthanide series of metals, particularly gadolinium for MRI, is being extensively researched . The ease with which it can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .

特性

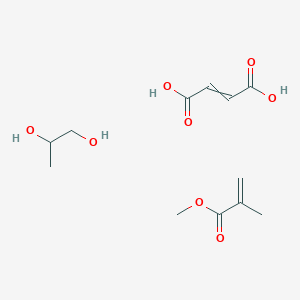

| { "Design of the Synthesis Pathway": "The synthesis of 1,4,7,10-Tetraazacyclododecane sulfate can be achieved through the sulfation of 1,4,7,10-Tetraazacyclododecane.", "Starting Materials": [ "1,4,7,10-Tetraazacyclododecane", "Sulfur trioxide", "Sulfuric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve 1,4,7,10-Tetraazacyclododecane in methanol.", "2. Slowly add sulfur trioxide to the solution while stirring.", "3. Continue stirring for 1 hour at room temperature.", "4. Add the mixture to a solution of sulfuric acid in methanol.", "5. Stir for 1 hour at room temperature.", "6. Add diethyl ether to the mixture and stir for 30 minutes.", "7. Filter the precipitate and wash with diethyl ether.", "8. Dry the product under vacuum." ] } | |

CAS番号 |

112193-77-8 |

分子式 |

C8H22N4O4S |

分子量 |

270.35 g/mol |

IUPAC名 |

sulfuric acid;1,4,7,10-tetrazacyclododecane |

InChI |

InChI=1S/C8H20N4.H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;1-5(2,3)4/h9-12H,1-8H2;(H2,1,2,3,4) |

InChIキー |

VKWLPPSMIINPDP-UHFFFAOYSA-N |

SMILES |

C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O |

正規SMILES |

C1CNCCNCCNCCN1.OS(=O)(=O)O |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)